N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide
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Overview
Description
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide is a complex organic compound with a unique structure that includes a hydroxy group, an oxan ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the oxan ring and phenylethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-hydroxyphenyl)ethanediamide
- N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-chlorophenyl)ethanediamide
- N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-nitrophenyl)ethanediamide
Uniqueness
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(2-methoxyphenyl)ethanediamide is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups with the oxan ring and phenylethyl moiety provides a distinctive structure that can interact with various molecular targets in a specific manner.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-28-19-10-6-5-9-18(19)24-21(26)20(25)23-15-22(27,16-7-3-2-4-8-16)17-11-13-29-14-12-17/h2-10,17,27H,11-15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCGGHUOUCRADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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